2-(4-Methoxyphenyl)-4-(4-methylphenyl)-2,3-dihydro-1,5-benzothiazepine
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Overview
Description
2-(4-Methoxyphenyl)-4-(4-methylphenyl)-2,3-dihydro-1,5-benzothiazepine is a heterocyclic compound that belongs to the benzothiazepine class This compound is characterized by a benzothiazepine ring system, which is a seven-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-4-(4-methylphenyl)-2,3-dihydro-1,5-benzothiazepine typically involves the cyclization of appropriate precursors. One common method is the condensation of 2-aminothiophenol with 4-methoxybenzaldehyde and 4-methylbenzaldehyde under acidic conditions. The reaction proceeds through the formation of an imine intermediate, followed by cyclization to form the benzothiazepine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-4-(4-methylphenyl)-2,3-dihydro-1,5-benzothiazepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings or the benzothiazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted benzothiazepine derivatives.
Scientific Research Applications
2-(4-Methoxyphenyl)-4-(4-methylphenyl)-2,3-dihydro-1,5-benzothiazepine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-4-(4-methylphenyl)-2,3-dihydro-1,5-benzothiazepine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methoxyphenyl)-4-phenyl-2,3-dihydro-1,5-benzothiazepine
- 2-(4-Methylphenyl)-4-phenyl-2,3-dihydro-1,5-benzothiazepine
- 2-Phenyl-4-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepine
Uniqueness
2-(4-Methoxyphenyl)-4-(4-methylphenyl)-2,3-dihydro-1,5-benzothiazepine is unique due to the presence of both methoxy and methyl substituents on the phenyl rings
Properties
Molecular Formula |
C23H21NOS |
---|---|
Molecular Weight |
359.5 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-4-(4-methylphenyl)-2,3-dihydro-1,5-benzothiazepine |
InChI |
InChI=1S/C23H21NOS/c1-16-7-9-17(10-8-16)21-15-23(18-11-13-19(25-2)14-12-18)26-22-6-4-3-5-20(22)24-21/h3-14,23H,15H2,1-2H3 |
InChI Key |
CGKRRUPJJLXLCB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3SC(C2)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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